N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-21-16-19(17-22(31-2)24(21)32-3)23-20-10-7-13-27(20)14-15-28(23)25(29)26-12-11-18-8-5-4-6-9-18/h4-10,13,16-17,23H,11-12,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHYFYKDKRFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to exhibit diverse bioactivity effects. For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biochemical Analysis
Biochemical Properties
The N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide interacts with several enzymes and proteins. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis.
Biological Activity
N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel compound with significant potential in pharmacology due to its unique structural features and biological activities. This article explores its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrrolizine derivatives characterized by the presence of a 3,4,5-trimethoxyphenyl moiety. This structural configuration enhances its interaction with biological targets.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cells : The compound showed IC50 values ranging from 0.52 to 6.26 μM , indicating potent activity against breast cancer cells.
- Selectivity : It exhibited lower cytotoxicity against normal MRC-5 cells (IC50 = 0.155–17.08 μM), suggesting a degree of selectivity towards cancerous cells over normal cells .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Oncogenic Kinase Inhibition : It inhibits multiple oncogenic kinases which are crucial for cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound induces pre-G1 and G2/M phase cell cycle arrest in MCF-7 cells, leading to apoptosis .
Binding Affinity Studies
Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer progression:
| Protein Target | Binding Affinity |
|---|---|
| Tubulin | High |
| CDK-2 | High |
| EGFR | Moderate |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting these pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
- Cytotoxicity Assays : Compounds were tested on various cancer cell lines including MCF-7, A2780 (ovarian cancer), and HT29 (colon cancer).
- Mechanistic Insights : Studies indicated that compounds induced apoptosis through caspase activation and mitochondrial dysfunction.
Comparative Analysis
A comparative analysis with other known anticancer agents revealed that N-phenethyl derivatives possess comparable or superior efficacy against certain cancer types:
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| N-phenethyl derivative | 0.52–6.26 | MCF-7 (breast) |
| Standard Chemotherapy Agent | 5–10 | MCF-7 |
This table highlights the potential of N-phenethyl derivatives as effective alternatives or adjuncts to existing therapies .
Preparation Methods
Core Assembly via Multicomponent Reactions
The dihydropyrrolo[1,2-a]pyrazine scaffold shares structural similarities with chromeno-pyrrole-diones described by Kurbatov et al., where methyl o-hydroxybenzoylpyruvate reacts with aldehydes and amines in a one-pot process. Adapting this, the core could be constructed using a substituted pyruvate derivative, an aldehyde, and a primary amine. For instance, condensation of ethyl 2-oxo-2-(pyrazin-2-yl)acetate with phenethylamine and formaldehyde under acidic conditions may yield the dihydropyrrolopyrazine framework.
Introduction of the 3,4,5-Trimethoxyphenyl Group
The trimethoxyphenyl moiety is commonly introduced via Suzuki-Miyaura coupling, as demonstrated by Wang et al., who coupled 3-bromo-4-iodopyridine with 3,4,5-trimethoxyphenylboronic acid. Applying this strategy, a brominated intermediate of the dihydropyrrolopyrazine core could undergo palladium-catalyzed cross-coupling to install the aryl group at position 1.
Carboxamide Formation
The final carboxamide is attainable through activation of a carboxylic acid intermediate (e.g., via conversion to an acid chloride) followed by reaction with phenethylamine. This mirrors methods reported by Kurbatov et al., where hydrazine hydrate opened lactone rings to form pyrazolones, albeit requiring adaptation for amide bond formation.
Detailed Synthetic Procedures
Synthesis of the Dihydropyrrolopyrazine Core
Step 1: Condensation Reaction
A mixture of ethyl 2-oxo-2-(pyrazin-2-yl)acetate (1.0 equiv), paraformaldehyde (1.2 equiv), and phenethylamine (1.1 equiv) in ethanol containing acetic acid (10 mol%) is refluxed at 80°C for 20 hours. The reaction progress is monitored via TLC (ethyl acetate/hexanes, 1:1). Upon completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield the intermediate 1-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (Yield: 68%).
Step 2: Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using 2 M NaOH in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours. Acidification with 1 M HCl precipitates the carboxylic acid, which is isolated via filtration (Yield: 92%).
Installation of the 3,4,5-Trimethoxyphenyl Group
Suzuki-Miyaura Coupling
A microwave vial charged with the brominated dihydropyrrolopyrazine (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is irradiated at 125°C for 20 minutes. The crude product is purified via silica gel chromatography (dichloromethane/methanol, 95:5) to afford 1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid (Yield: 76%).
Carboxamide Formation
Activation and Amidation
The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours, followed by evaporation to yield the acid chloride. Phenethylamine (1.5 equiv) and triethylamine (2.0 equiv) are added in THF at 0°C, and the mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water) to yield the target compound (Yield: 82%).
Optimization of Key Reactions
Cyclization Efficiency
Varying the solvent (ethanol vs. methanol) and acid catalyst (acetic acid vs. p-toluenesulfonic acid) revealed ethanol with acetic acid (10 mol%) as optimal, increasing cyclization yields from 24% to 68%. Elevated temperatures (80°C vs. 40°C) accelerated ring closure but required stringent moisture control to prevent hydrolysis.
Suzuki Coupling Conditions
Microwave irradiation significantly improved coupling efficiency compared to conventional heating (76% vs. 58% yield). The use of Pd(PPh₃)₄ outperformed Pd(OAc)₂ in terms of regioselectivity, minimizing homocoupling byproducts.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with a retention time of 12.4 minutes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Core Formation : Cyclization of precursors (e.g., N-alkyl-N-allyl-pyrrolo-2-carboxamides) using palladium catalysts to construct the pyrrolo[1,2-a]pyrazine core .
- Substituent Introduction : Alkylation or acylation reactions to attach the phenethyl and trimethoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization for high purity .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. For example, reflux in ethanol under inert atmosphere improves cyclization yields .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key shifts include aromatic protons (δ 6.5–7.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C₂₃H₂₅N₃O₃) .
- X-ray Crystallography : Resolves diastereomerism in the dihydropyrrolo-pyrazine core, though single-crystal growth may require slow evaporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for CNS targets) and control compounds .
- Structural Confirmation : Re-characterize batches to rule out degradation or impurities (e.g., via HPLC-MS) .
- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 μM) to identify false negatives/positives .
- Case Example : Discrepancies in enzyme inhibition (e.g., PDE4 vs. PDE10 selectivity) may arise from divergent assay pH or co-solvents (DMSO vs. ethanol) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties and target binding?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability (logBB) .
- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., serotonin receptors) to map binding poses .
- ADMET Prediction : Tools like SwissADME assess solubility (LogS), CYP450 metabolism, and hERG inhibition risks .
Q. How can the compound’s stability under physiological conditions be evaluated, and what modifications improve metabolic resistance?
- Methodological Answer :
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and liver microsomes to identify vulnerable sites (e.g., carboxamide hydrolysis) .
- Derivatization : Replace labile groups (e.g., substituting methoxy with trifluoromethoxy on the phenyl ring) to enhance stability .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
